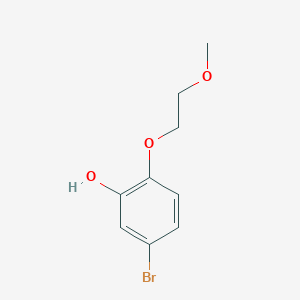

5-Bromo-2-(2-methoxyethoxy)phenol

Description

Overview of Phenolic Compounds in Organic Synthesis and Materials Science

Phenols, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are fundamental building blocks in organic chemistry. ontosight.aincert.nic.in Their inherent reactivity and ability to participate in a wide range of chemical transformations make them invaluable precursors in the synthesis of more complex molecules. ontosight.ai The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. ksu.edu.samakingmolecules.com This predictable reactivity allows for the controlled introduction of various functional groups, leading to a diverse array of substituted phenols. libretexts.org In materials science, phenolic compounds are integral to the production of polymers, dyes, and pigments. ontosight.ai Their antioxidant properties also make them useful in the development of various commercial products. ontosight.ai

Significance of Bromine and Ether Substituents in Aromatic Systems

The introduction of bromine and ether functionalities onto an aromatic ring significantly modifies the molecule's electronic and physical properties. Bromine, a halogen, is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. makingmolecules.commsu.edu However, it is also an ortho, para-director for subsequent reactions. libretexts.org This dual role allows for precise control over synthetic pathways. The presence of a bromine atom can also enhance the biological activity of a molecule and serves as a useful handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Ether linkages, such as the methoxyethoxy group, are generally electron-donating and activate the aromatic ring. ksu.edu.sa They are also ortho, para-directing. ksu.edu.sa The inclusion of an ether group can improve the solubility of a compound in organic solvents and can influence its conformational flexibility and binding affinity to biological targets. The combination of both bromine and ether substituents on a phenol (B47542) ring creates a unique electronic environment, influencing the molecule's reactivity and potential applications.

Contextualization of 5-Bromo-2-(2-methoxyethoxy)phenol within Chemical Research

This compound emerges as a molecule of interest due to its specific substitution pattern. The bromine atom at the 5-position and the 2-methoxyethoxy group at the 2-position of the phenol ring create a distinct regio- and stereoelectronic profile. This compound can be viewed as a derivative of 2-methoxyphenol (guaiacol), a naturally occurring organic compound. chemicalbook.com Research into compounds like this compound and its derivatives is often driven by the desire to create novel building blocks for organic synthesis. For instance, the related compound, 5-bromo-2-(2-methoxyethoxy)phenylboronic acid, is a key intermediate in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. smolecule.com The presence of the methoxyethoxy group in these compounds can enhance their solubility in polar solvents, which is advantageous for certain reaction conditions. smolecule.com

Chemical Properties and Synthesis of this compound

While specific research data on this compound is not extensively available in the public domain, its properties can be inferred from related compounds and general principles of organic chemistry.

A common synthetic route to related brominated phenols involves the direct bromination of the corresponding phenol. For example, 5-Bromo-2-methoxyphenol (B1267044) can be synthesized from 2-methoxyphenol (guaiacol) using a brominating agent like N-bromosuccinimide in a suitable solvent. chemicalbook.com A patent describes a three-step synthesis for 5-bromo-2-methoxyphenol starting from o-methoxyphenol, involving acetylation of the phenolic hydroxyl group, followed by bromination with bromine under iron powder catalysis, and subsequent deacetylation. google.com

The synthesis of the closely related 5-bromo-2-(methoxymethoxy)phenol has also been documented. chem960.com This suggests that this compound could likely be prepared through analogous synthetic strategies, such as the etherification of 5-bromobenzene-1,2-diol or the bromination of 2-(2-methoxyethoxy)phenol (B1655202).

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11BrO3 |

| Molecular Weight | 247.09 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 245.98916 Da |

| Topological Polar Surface Area | 38.7 Ų |

Note: These values are computationally predicted and may differ from experimental values.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJIJTZLZNGJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 2 Methoxyethoxy Phenol

Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for planning the synthesis of a target molecule. For 5-Bromo-2-(2-methoxyethoxy)phenol, the primary disconnections reveal two main synthetic routes, hinging on the sequence of the etherification and bromination steps.

A primary disconnection of the aryl-bromine bond leads to the intermediate 2-(2-methoxyethoxy)phenol (B1655202). This intermediate can then be disconnected at the ether linkage, leading to the simpler precursors, catechol and 1-bromo-2-methoxyethane (B44670). This route involves the initial formation of the ether followed by a regioselective bromination.

Alternatively, a disconnection of the ether bond first would lead to 5-bromocatechol and 1-bromo-2-methoxyethane. This approach would necessitate the selective etherification of one of the phenolic hydroxyl groups in the presence of the other, which can present regioselectivity challenges.

A third strategic approach involves the initial bromination of a protected catechol derivative, followed by etherification and deprotection. This strategy aims to control the regioselectivity of the bromination by leveraging protecting groups.

The most common and practical approach generally involves the initial synthesis of the phenolic ether, 2-(2-methoxyethoxy)phenol, followed by a regioselective bromination at the 5-position. This is often due to the activating and directing effects of the hydroxyl and methoxyethoxy groups, which can be strategically exploited.

Phenol (B47542) Etherification with Methoxyethoxy Moiety

The formation of the ether linkage is a critical step in the synthesis of the target compound. The Williamson ether synthesis is a widely employed and effective method for this transformation.

Alkylation Reactions of Phenols (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of synthesizing 2-(2-methoxyethoxy)phenol, this would typically involve the deprotonation of a suitable phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-methoxyethyl halide.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction. byjus.com The choice of base is crucial and can range from alkali hydroxides to carbonates. The temperature of the reaction is also a key parameter to control to ensure efficient reaction and minimize side products.

Table 1: Reaction Parameters for Williamson Ether Synthesis of Phenolic Ethers

| Parameter | Typical Conditions | Rationale |

| Phenol Substrate | Catechol or a protected derivative | Starting material for the ether linkage. |

| Alkylating Agent | 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane | Provides the methoxyethoxy moiety. |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents favor the SN2 mechanism. byjus.com |

| Temperature | Room temperature to elevated temperatures (e.g., 80°C) | Optimizes reaction rate while minimizing side reactions. |

Role of Activating and Protecting Groups in Ether Formation

In the synthesis of 2-(2-methoxyethoxy)phenol from catechol, the presence of two hydroxyl groups necessitates a strategy for selective mono-etherification. One approach is to use a substoichiometric amount of the alkylating agent. However, this often leads to a mixture of mono-etherified, di-etherified, and unreacted starting material, requiring careful purification.

A more controlled approach involves the use of protecting groups. For instance, one of the phenolic hydroxyls of catechol can be protected with a suitable group, such as a benzyl (B1604629) or silyl (B83357) ether. The remaining free hydroxyl group can then be selectively alkylated with the methoxyethoxy moiety. Subsequent deprotection of the protecting group yields the desired 2-(2-methoxyethoxy)phenol. The choice of protecting group is critical, as it must be stable to the etherification conditions and easily removable without affecting the newly formed ether linkage.

Regioselective Bromination of Phenolic Ethers

The introduction of a bromine atom at a specific position on the aromatic ring is a key challenge in the synthesis of this compound. The hydroxyl and methoxyethoxy groups are both ortho-, para-directing and activating, which can lead to a mixture of brominated products. Therefore, achieving high regioselectivity is paramount.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of 2-(2-methoxyethoxy)phenol, the hydroxyl group is a powerful activating and ortho-, para-directing group. The methoxyethoxy group is also activating and ortho-, para-directing. The combined effect of these two groups strongly directs the incoming electrophile to the positions ortho and para to the hydroxyl group.

The position para to the powerful hydroxyl group (position 5) is sterically more accessible than the position ortho to it (position 3). This steric hindrance, coupled with the strong directing effect of the hydroxyl group, generally favors the formation of the 5-bromo isomer. smolecule.com

Common brominating agents for this type of reaction include molecular bromine (Br₂) in a suitable solvent, or N-bromosuccinimide (NBS) in the presence of a catalyst or initiator. chemicalbook.com The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired 5-bromo isomer. For instance, the synthesis of the related compound 5-bromo-2-methoxyphenol (B1267044) often involves the use of a protecting group on the phenol before bromination to control the regioselectivity. chemicalbook.comgoogle.com

Table 2: Reagents for Regioselective Bromination of Phenolic Compounds

| Reagent | Conditions | Selectivity |

| Br₂ in CH₂Cl₂ or CCl₄ | Low temperature | Can lead to mixtures of isomers and polybromination if not controlled. |

| N-Bromosuccinimide (NBS) | ACN, DMF | Often provides higher regioselectivity for para-bromination. chemicalbook.com |

| KBr/Oxidant (e.g., Oxone®) | Aqueous or biphasic media | An in-situ method for generating electrophilic bromine. mdpi.com |

| TMSBr/DMSO | Acetonitrile | A mild system for regioselective para-bromination of phenols. chemistryviews.org |

Directed Ortho Metalation (DOM) Strategies for Bromination

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.

In the context of this compound synthesis, the hydroxyl group itself can act as a directing group after deprotonation. Alternatively, the oxygen of the methoxyethoxy group can also direct the lithiation. The relative directing ability of these groups and the steric environment will determine the site of metalation.

The general process would involve treating 2-(2-methoxyethoxy)phenol with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, at low temperatures in an ethereal solvent like THF. uwindsor.ca This would generate a lithiated intermediate, which is then reacted with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom at the ortho position to the directing group. Careful control of the reaction conditions is essential to achieve the desired regioselectivity and avoid side reactions. unito.it

While DoM offers excellent regiocontrol, the choice of the directing group and the reaction conditions are critical for a successful synthesis. For the target molecule, the hydroxyl group is expected to be a stronger directing group than the ether oxygen, potentially leading to lithiation at the 3-position. To achieve bromination at the 5-position via a DoM strategy, one might need to start with a different precursor where a directing group is positioned to favor lithiation at the desired carbon.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each pathway offers distinct advantages and challenges in terms of efficiency, scalability, and purification.

Stepwise Assembly of the Molecular Framework

A common and straightforward approach to synthesizing this compound is through a linear synthesis. This method involves the sequential modification of a starting material. A plausible and frequently utilized linear route commences with 2-(2-methoxyethoxy)phenol. The key transformation in this sequence is the regioselective bromination of the aromatic ring.

The synthesis of a closely related compound, 5-bromo-2-methoxyphenol, provides a well-documented analogue for this process. chemicalbook.comgoogle.com In this analogous synthesis, o-methoxyphenol (guaiacol) is used as the starting material. chemicalbook.comgoogle.com The phenolic hydroxyl group is first protected, typically through acetylation with acetic anhydride (B1165640), to prevent side reactions. google.com Following protection, the aromatic ring is brominated. Finally, the protecting group is removed to yield the desired brominated phenol. google.com

Adapting this to the synthesis of this compound, the likely stepwise assembly would be:

Protection (Optional but Recommended): The phenolic hydroxyl of 2-(2-methoxyethoxy)phenol would be protected, for instance, by acetylation using acetic anhydride. This step is crucial to direct the bromination to the desired position on the aromatic ring and to avoid oxidation of the phenol.

Bromination: The protected intermediate would then undergo electrophilic aromatic substitution using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common choice for such reactions, often used in a solvent like acetonitrile. chemicalbook.com Alternatively, elemental bromine in the presence of a catalyst like iron powder can be employed. google.com

Deprotection: The final step involves the removal of the protecting group to restore the phenolic hydroxyl, yielding this compound. This is typically achieved by hydrolysis under basic conditions, for example, with an aqueous solution of sodium hydroxide. chemicalbook.com

A convergent synthesis pathway, in contrast, would involve the separate synthesis of two or more fragments of the target molecule, which are then joined together in a later step. For this compound, a conceivable convergent approach would involve the coupling of a pre-brominated aromatic component with the 2-methoxyethoxy side chain. This could be achieved via a Williamson ether synthesis, where a salt of 4-bromoresorcinol (B146125) is reacted with 2-bromoethyl methyl ether. However, regioselectivity issues can make this a more complex route to control compared to the linear approach.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization in the linear synthesis pathway include the choice of reagents, solvents, catalysts, temperature, and reaction time.

For the bromination step, the choice of brominating agent and solvent system is critical. The use of N-Bromosuccinimide in acetonitrile is a common method that offers good control and selectivity. chemicalbook.com An alternative, as described in a patent for a similar synthesis, involves using bromine with iron powder as a catalyst at an elevated temperature of 70-80°C. google.com

The deprotection step also offers avenues for optimization. The concentration of the base (e.g., sodium hydroxide), the reaction temperature, and the workup procedure can all be fine-tuned to ensure complete removal of the protecting group without degrading the final product. chemicalbook.com

The following table outlines a hypothetical set of reaction conditions for the linear synthesis of this compound, based on analogous and related syntheses.

| Step | Reagent | Solvent | Catalyst | Temperature | Reaction Time | Yield |

| Protection | Acetic Anhydride | Acetonitrile | - | Room Temp | 1-2 hours | >95% |

| Bromination | N-Bromosuccinimide | Acetonitrile | - | Room Temp | 24 hours | ~90% chemicalbook.com |

| Deprotection | 6N Sodium Hydroxide | Dichloromethane/Water | - | Room Temp | 1-2 hours | High |

It is important to note that these conditions are extrapolated from similar reactions and would require empirical validation for the specific synthesis of this compound.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. When considering the synthesis of this compound, several green chemistry principles can be applied to make the process more environmentally benign.

One key consideration is the choice of solvents. Dichloromethane, a common solvent in organic synthesis, is a suspected carcinogen and an environmental pollutant. chemicalbook.com Whenever possible, greener alternatives should be considered. For instance, the use of more benign solvents like acetonitrile or even solvent-free reaction conditions could be explored. chemicalbook.com Microwave-assisted synthesis, for example, can often be performed under solvent-free conditions, leading to significantly reduced reaction times and waste generation.

The choice of reagents is another critical aspect. Using a stoichiometric brominating agent like N-Bromosuccinimide is generally preferred over elemental bromine due to the latter's high toxicity and corrosiveness. chemicalbook.com Furthermore, exploring catalytic bromination methods could reduce the amount of waste generated.

Finally, the recovery and reuse of solvents and catalysts are important for minimizing the environmental impact of the synthesis. patsnap.com For instance, if a homogeneous catalyst is used, implementing a separation technique that allows for its recovery and reuse would be beneficial.

Chemical Reactivity and Advanced Transformations

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for chemical modifications, influencing the compound's physical and chemical properties.

The phenolic hydroxyl group can undergo various derivatization reactions. For instance, it can be acetylated using acetic anhydride (B1165640) to protect the hydroxyl group, a common strategy in multi-step syntheses. chemicalbook.com This protected intermediate can then undergo further reactions at other sites of the molecule. Deprotection can be subsequently achieved to regenerate the hydroxyl group.

Another important derivatization is the formation of ethers. The reaction of the corresponding phenol (B47542) with alkyl halides or other electrophiles can yield a variety of ether derivatives, expanding the range of potential applications for this chemical scaffold.

The phenolic hydroxyl group is a hydrogen bond donor, while the oxygen atoms in the methoxyethoxy side chain act as hydrogen bond acceptors. chem960.com This allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can influence the conformation of the molecule and the acidity of the phenolic proton. Intermolecular hydrogen bonding plays a crucial role in the crystal packing of the solid material and influences its solubility in various solvents. ontosight.ainih.gov The presence of these hydrogen bonding capabilities is significant in the design of molecules for applications in materials science and medicinal chemistry. smolecule.com

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making 5-Bromo-2-(2-methoxyethoxy)phenol a valuable building block in organic synthesis. ontosight.ai

The bromine substituent readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com This reaction is widely used to form biaryl structures. For example, 5-bromo-2-hydroxyacetophenone has been successfully used in microwave-promoted Suzuki-Miyaura couplings with various boronic acids. mdpi.com The resulting biaryl ketones can then be converted into other valuable compounds like chromones. mdpi.com The general applicability of the Suzuki reaction to a wide range of nitrogen-rich heterocycles has also been demonstrated. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with trans selectivity. organic-chemistry.orguwindsor.ca This reaction is useful for synthesizing substituted alkenes. The reactivity of brominated aromatic compounds in the Heck reaction can be influenced by the position of the bromine atom and the reaction conditions. researchgate.net Visible light-induced Heck reactions have also been developed, allowing for transformations to occur at room temperature. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.org This method is invaluable for the synthesis of aryl alkynes. The reaction tolerates a wide range of functional groups and can often be carried out at room temperature. nrochemistry.com Successful Sonogashira couplings have been reported for various bromo-substituted heterocycles. mdpi.comresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. illinois.eduorgsyn.org This reaction is known for its high yields and mild reaction conditions, tolerating a variety of functional groups. orgsyn.org It has been successfully employed for the alkylation of brominated tryptophans and the synthesis of tryptophan regioisomers. d-nb.infonih.gov

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron Compound | Palladium Catalyst + Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene | Palladium Catalyst + Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl-Alkyne |

| Negishi | Organozinc Reagent | Nickel or Palladium Catalyst | Aryl-Alkyl or Aryl-Aryl |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of strongly electron-withdrawing groups ortho or para to the halogen can facilitate this reaction. libretexts.orglibretexts.org In the case of this compound itself, the methoxyethoxy and hydroxyl groups are not strongly activating for SNAr. However, derivatives of this compound, or related structures with appropriate activating groups, could potentially undergo SNAr reactions. researchgate.netnih.gov For example, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. nih.gov

The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, Grignard reagents in the presence of a suitable catalyst can effect the debromination of bromoanisoles. acs.org Other methods include the use of hydride reagents like diisobutylaluminum hydride. google.com This reaction can be useful in synthetic sequences where the bromine atom is used as a directing group or to facilitate a particular reaction, and is then subsequently removed.

Reactivity of the 2-(2-Methoxyethoxy) Side Chain

The 2-(2-methoxyethoxy) side chain imparts unique solubility characteristics to the molecule and presents specific sites for chemical modification. Its reactivity is primarily centered around the ether linkages and the terminal methoxy (B1213986) group.

Cleavage Reactions of the Ether Linkage

The ether bonds within the 2-(2-methoxyethoxy) side chain are generally stable under neutral and basic conditions. However, they are susceptible to cleavage under strong acidic or Lewis acidic conditions. Reagents commonly employed for the cleavage of similar aryl ethers include boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and strong protic acids like hydrobromic acid (HBr) researchgate.netthieme-connect.de.

The cleavage mechanism typically involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the adjacent carbon atom. In the case of this compound, treatment with a reagent like BBr₃ could potentially lead to the cleavage of either the aryl ether linkage or the ether bond within the side chain, or both, depending on the reaction conditions. The cleavage of the aryl ether would yield 5-bromo-1,2-dihydroxybenzene (5-bromocatechol) and a halogenated side chain derivative. Conversely, cleavage of the internal ether linkage would result in 5-bromo-2-(2-hydroxyethoxy)phenol. The selectivity of this cleavage can often be controlled by careful choice of reagents and reaction parameters.

For instance, 2-methoxyethoxymethyl (MEM) ethers, which are structurally analogous to the side chain, are known to be cleaved by Lewis acids. The reaction of MEM ethers with zinc bromide can generate a hemiacetal directly upon workup with water thieme-connect.de. This suggests that similar methodologies could be applied to selectively deprotect or modify the side chain of this compound.

Functionalization of the Terminal Methoxy Group

The terminal methoxy group of the side chain offers another handle for chemical modification. A primary transformation is its demethylation to a terminal hydroxyl group, which can then be further functionalized. Reagents such as boron tribromide are effective for the demethylation of aryl methyl ethers and could likely be applied here researchgate.net. Additionally, methods using other nucleophilic reagents, such as 3-mercaptopropionic acid, have been developed for the selective demethylation of aromatic methyl ethers google.com. The resulting terminal alcohol could then undergo a variety of reactions, including esterification, etherification, or oxidation.

Alternatively, direct functionalization of the terminal methoxy group is less common but conceivable. Research into the functionalization of polyethers has explored various chemical transformations, although direct modification of a terminal methoxy group without prior cleavage is challenging rsc.org.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the benzene (B151609) ring of this compound dictates its reactivity towards electrophilic and nucleophilic attack. The ring is substituted with a hydroxyl group (or its ether derivative), which is strongly activating and ortho-, para-directing, and a bromine atom, which is deactivating but also ortho-, para-directing.

In electrophilic aromatic substitution reactions, the powerful activating effect of the hydroxyl/alkoxy group at position 2 dominates. This directs incoming electrophiles primarily to the positions ortho and para to it. The available positions for substitution are C4 and C6. Given that the C5 position is already occupied by bromine, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. For example, chloromethylation of a similar compound, guaiacol (B22219) acetate, has been shown to occur at the positions ortho and para to the activating group mdpi.com.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex pressbooks.publibretexts.orgmasterorganicchemistry.com. The aromatic ring of this compound is activated by electron-donating groups, making it generally unreactive towards SNAr under standard conditions. Displacement of the bromide would likely require harsh conditions, such as high temperatures and the use of very strong nucleophiles or a metal catalyst. In some cases, reactions of aryl halides without strong electron-withdrawing groups can proceed via a benzyne (B1209423) intermediate under very basic conditions pressbooks.pub.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound centers on the phenolic hydroxyl group and the aryl bromide.

The phenolic moiety is susceptible to oxidation. Oxidation of similar brominated phenols can lead to the formation of dimeric or polymeric products through radical coupling mechanisms rsc.org. This highlights a potential pathway for the synthesis of novel, more complex structures derived from this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the carbon skeleton and the spatial arrangement of protons can be assembled.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum of 5-Bromo-2-(2-methoxyethoxy)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the methoxyethoxy side chain, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring and the local chemical environment of each proton.

The aromatic region is expected to show three signals corresponding to the protons at positions 3, 4, and 6 of the phenyl ring. Based on data from 5-bromo-2-methoxyphenol (B1267044), the proton at C-6 (ortho to the hydroxyl group) would likely appear as a doublet, while the protons at C-3 and C-4 would also show characteristic splitting patterns (doublet and doublet of doublets, respectively) due to coupling with each other. chemicalbook.com The electron-donating ether group and the electron-withdrawing bromine atom will influence the precise chemical shifts of these aromatic protons.

The protons of the 2-methoxyethoxy group are expected to appear as distinct multiplets in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the phenolic oxygen (O-CH₂-CH₂-OCH₃) would be the most deshielded of the side chain protons, followed by the next methylene group (O-CH₂-CH₂-OCH₃), and finally the terminal methyl group (O-CH₃), which would be the most shielded. The phenolic hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent due to hydrogen bonding. modgraph.co.uk

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-3 | 6.8 - 7.0 | d |

| Aromatic H-4 | 7.0 - 7.2 | dd |

| Aromatic H-6 | 6.9 - 7.1 | d |

| Phenolic OH | 5.0 - 6.0 (variable) | br s |

| O-CH₂ (adjacent to phenyl) | 4.0 - 4.2 | t |

| O-CH₂ (internal) | 3.7 - 3.9 | t |

| O-CH₃ | 3.3 - 3.5 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring and three for the methoxyethoxy side chain.

The carbons of the methoxyethoxy side chain will appear in the upfield region of the spectrum. The terminal methyl carbon will be the most shielded, followed by the two methylene carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 145 - 150 |

| C-2 (C-O-CH₂) | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 (C-Br) | 110 - 115 |

| C-6 | 115 - 120 |

| O-CH₂ (adjacent to phenyl) | 68 - 72 |

| O-CH₂ (internal) | 70 - 74 |

| O-CH₃ | 58 - 62 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6). It would also show a correlation between the two methylene groups in the methoxyethoxy side chain. researchgate.netscience.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would be used to definitively assign each carbon signal to its attached proton. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methylene and methyl proton signals of the side chain would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.org This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would be expected between:

The phenolic OH proton and the aromatic carbons C-1, C-2, and C-6.

The aromatic protons and their neighboring carbons. For instance, H-6 would show correlations to C-1, C-2, C-4, and C-5.

The methylene protons of the side chain (adjacent to the phenyl ring) and the aromatic carbon C-2, as well as the other methylene carbon of the side chain.

The terminal methyl protons and the adjacent methylene carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule and to study intermolecular interactions.

Vibrational Mode Analysis of Key Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretching: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is a result of intermolecular hydrogen bonding. matanginicollege.ac.in

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxyethoxy group will be observed as stronger bands in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretching of the phenolic group will likely appear in the 1200-1260 cm⁻¹ range, while the ether C-O-C stretching vibrations of the methoxyethoxy group will produce strong bands in the 1050-1150 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| Ether C-O-C Stretch | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Detection of Intermolecular Interactions

The presence of a hydroxyl group in this compound makes it capable of forming intermolecular hydrogen bonds. This is most clearly observed in the IR spectrum by the broadness of the O-H stretching band. matanginicollege.ac.in In dilute solutions in non-polar solvents, a sharper "free" O-H stretching band might be observed at a higher frequency (around 3600 cm⁻¹), in addition to the broad band for the hydrogen-bonded species. modgraph.co.uk The ether oxygens in the methoxyethoxy side chain could also act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding networks. The strength of the intramolecular hydrogen bond in ortho-halophenols has been studied, and it is known to influence the vibrational frequencies. cdnsciencepub.com In the case of this compound, both intra- and intermolecular hydrogen bonding could play a role in its solid-state structure and solution behavior.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and elucidating molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. The molecular formula for this compound is C₉H₁₁BrO₃. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and its adducts, where two peaks of almost equal intensity are separated by approximately 2 Da.

The theoretical exact masses for the primary isotopic ions of this compound are calculated and presented below.

Table 1: Theoretical HRMS Data for this compound (C₉H₁₁BrO₃)

| Ion Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)]⁺• | [C₉H₁₁⁷⁹BrO₃]⁺• | 245.98915 |

| [M(⁸¹Br)]⁺• | [C₉H₁₁⁸¹BrO₃]⁺• | 247.98710 |

| [M(⁷⁹Br)+H]⁺ | [C₉H₁₂⁷⁹BrO₃]⁺ | 246.99698 |

| [M(⁸¹Br)+H]⁺ | [C₉H₁₂⁸¹BrO₃]⁺ | 248.99493 |

| [M(⁷⁹Br)+Na]⁺ | [C₉H₁₁⁷⁹BrNaO₃]⁺ | 268.97109 |

| [M(⁸¹Br)+Na]⁺ | [C₉H₁₁⁸¹BrNaO₃]⁺ | 270.96904 |

Data calculated using standard atomic weights and isotopic abundances.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. nih.govnih.gov For phenols and aromatic ethers, fragmentation often involves cleavages at the ether linkage and losses from the aromatic ring. libretexts.orgdocbrown.infolibretexts.org

For this compound, the fragmentation is expected to initiate at the most labile bonds, primarily the C-O bonds of the ether side chain and the C-Br bond. Phenols typically exhibit a strong molecular ion peak and characteristic losses of CO and formyl radicals (HCO•). libretexts.orgyoutube.com

A plausible fragmentation pathway would include:

Alpha-cleavage at the ether oxygen, leading to the loss of the methoxyethyl group or fragments thereof.

Cleavage of the C-O bond between the phenyl ring and the ethoxy group, resulting in a bromophenol ion.

Loss of the entire methoxyethoxy side chain.

Loss of a bromine radical from the parent ion or subsequent fragments.

Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols. docbrown.info

Table 2: Plausible MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 246/248 | 187/189 | C₂H₅O | [Br-C₆H₃(OH)-O-CH₂]⁺ |

| 246/248 | 171/173 | C₂H₄O₂CH₃ | [Br-C₆H₄-OH]⁺• |

| 246/248 | 167 | Br | [C₉H₁₁O₃]⁺ |

| 171/173 | 143/145 | CO | [C₅H₄BrOH]⁺• |

| 171/173 | 92 | Br | [C₆H₄OH]⁺ |

m/z values are presented for both ⁷⁹Br and ⁸¹Br isotopes where applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu Organic molecules containing chromophores—functional groups with π-electrons or non-bonding (n) electrons—can absorb UV or visible light to promote these electrons to higher energy molecular orbitals. youtube.com

The chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), methoxyethoxy (-O-R), and bromo (-Br) substituents act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the benzene chromophore. These groups, particularly the oxygen-containing auxochromes, possess non-bonding electrons that can participate in n → π* transitions, while the aromatic ring gives rise to π → π* transitions. rsc.org The presence of these substituents typically causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. chemicalbook.comdocbrown.info Phenol (B47542) itself shows a primary absorption band around 275 nm. docbrown.info The addition of the bromo and alkoxy groups is expected to shift this absorption to a slightly longer wavelength.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Wavelength (λmax) Range (nm) | Chromophore/Auxochrome |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 275 - 290 | Substituted benzene ring |

| n → π* | n (O, Br) → π* (LUMO) | 300 - 350 | -OH, -OR, -Br substituents |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The predicted wavelength ranges are estimates based on data for phenol, bromophenols, and alkoxyphenols. docbrown.inforesearchgate.net

X-ray Crystallography

The conformation of this compound would be primarily defined by the orientation of the flexible methoxyethoxy side chain relative to the planar phenyl ring. The dihedral angles involving the C-O-C-C bonds of this chain would be influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the phenolic proton and the ether oxygen. The methoxy (B1213986) group is generally observed to be slightly twisted from the plane of the benzene ring in similar structures. iucr.org

The crystal structure would be stabilized by a network of intermolecular forces. Based on the functional groups present in this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The most prominent interaction would be strong O-H···O hydrogen bonds, where the phenolic hydroxyl group acts as a donor to the hydroxyl or ether oxygen of a neighboring molecule, forming chains or dimers. iucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like oxygen on an adjacent molecule (C-Br···O). This is a recognized interaction in the crystal engineering of brominated compounds. univ-lorraine.fr

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although these might be offset due to the steric bulk of the substituents.

Table 4: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (phenolic) | O (phenolic or ether) | 2.6 - 2.9 |

| Halogen Bond | C-Br | O (phenolic or ether) | 3.0 - 3.4 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of a molecule's electronic structure and properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 5-Bromo-2-(2-methoxyethoxy)phenol, DFT calculations, particularly using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to determine its optimized ground state geometry. mdpi.comresearchgate.net These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Furthermore, DFT allows for the analysis of the molecule's electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| Total Energy (Hartree) | -3051.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.1 |

| HOMO-LUMO Gap (eV) | 5.1 |

| Dipole Moment (Debye) | 2.8 |

Note: The data in this table is hypothetical and based on typical values for similar substituted phenols, intended to be illustrative of the results obtainable from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. usda.govnih.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide more accurate predictions for properties like electron affinities, ionization potentials, and polarizability. For this compound, these calculations can be used to refine the electronic properties obtained from DFT and to calculate other properties that are sensitive to electron correlation effects. acs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-(2-methoxyethoxy) side chain in this compound gives rise to multiple possible conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy landscape of the molecule. researchgate.netacs.org

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, with minima on the surface corresponding to stable conformers and saddle points representing the transition states between them. researchgate.net For this compound, the key dihedral angles to consider would be those around the C-O bonds of the ether linkages. The most stable conformer is likely to be one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and an oxygen atom in the side chain.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

For this compound, the 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netwisc.eduacs.org These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which can be compared with experimental spectra for structural elucidation.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (position 3) | 7.1 |

| Aromatic H (position 4) | 6.9 |

| Aromatic H (position 6) | 7.3 |

| Phenolic OH | 5.8 |

| -OCH2CH2O- | 4.1 |

| -OCH2CH2O- | 3.8 |

| -OCH3 | 3.4 |

Note: The data in this table is hypothetical and based on standard substituent effects on aromatic systems, intended to be illustrative of the results obtainable from computational predictions. youtube.com

Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. najah.edu These calculations predict the wavenumbers and intensities of the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. docbrown.infolibretexts.org This allows for the assignment of specific spectral features to the stretching and bending vibrations of functional groups, such as the O-H stretch of the phenol (B47542), the C-O stretches of the ethers, and the C-Br stretch.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential reaction pathways of this compound, providing insights into its reactivity. rsc.org For a given reaction, the geometries and energies of the reactants, products, and any intermediates can be calculated. Crucially, the transition state (TS) structure, which represents the energy maximum along the reaction coordinate, can also be located. smu.edu

The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed reaction mechanism can be elucidated. scielo.br For example, the mechanism of electrophilic aromatic substitution on the phenol ring of this compound could be investigated, identifying the most likely sites of substitution and the associated energy barriers. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically consider molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent. nih.govacs.orgacs.org

In an MD simulation of this compound in a solvent such as water or an organic solvent, the movements of all atoms in the system are calculated over time based on a classical force field. aip.orgnih.gov This allows for the study of dynamic processes such as conformational changes, solvent-solute interactions, and the formation and breaking of hydrogen bonds. nih.gov For instance, an MD simulation could reveal the structure of the solvation shell around the molecule and the average lifetime of hydrogen bonds between the phenolic hydroxyl group and solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activities)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govresearchgate.netwikipedia.org These models are built by correlating molecular descriptors, which are numerical representations of a molecule's structure, with experimentally determined or computationally predicted properties. researchgate.net The goal of QSPR is to predict the properties of new or untested compounds based on their molecular structure alone, thereby saving time and resources in experimental research. nih.govnih.gov

For a compound like this compound, QSPR models can be developed to predict a variety of physicochemical properties. The process typically involves several key steps: selection of a dataset of compounds with known properties, calculation of molecular descriptors for each compound, development of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation of the model's predictive ability. researchgate.netresearchgate.net

Molecular Descriptors in QSPR

A wide array of molecular descriptors can be calculated to represent the structure of this compound. These descriptors can be categorized as follows:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about interatomic distances and molecular surface area.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges. scienceopen.com

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which can be estimated from the structure.

Predictive Modeling of Physicochemical Properties

For instance, a hypothetical QSPR model for predicting the boiling point of a series of substituted phenols, including this compound, might take the following form:

Boiling Point = a(Descriptor 1) + b(Descriptor 2) + c*(Descriptor 3) + ... + constant**

Where 'a', 'b', and 'c' are coefficients determined through regression analysis, and the descriptors could be molecular weight, polarizability, and the number of hydrogen bond donors, among others.

Below are tables of computationally predicted physicochemical properties for this compound and related compounds. These values serve as the type of data that would be used to build and validate QSPR models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11BrO3 |

| Molecular Weight | 247.09 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 245.9946 Da |

| Monoisotopic Mass | 245.9946 Da |

| Topological Polar Surface Area | 47.9 Ų |

| Heavy Atom Count | 13 |

Note: Data in this table is computationally predicted and has not been experimentally verified.

Table 2: Comparison of Computed Properties for Structurally Related Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 5-Bromo-2-methoxyphenol (B1267044) | C7H7BrO2 | 203.03 | 2.2 nih.gov |

| 2-Bromo-5-methoxyphenol | C7H7BrO2 | 203.03 | 2.5 nih.gov |

| 5-Bromo-2-nitrophenol | C6H4BrNO3 | 218.01 | N/A |

Note: Data in this table is computationally predicted. "N/A" indicates that the value was not available in the cited sources.

The development of robust QSPR models for compounds like this compound is valuable for estimating their behavior in various chemical and environmental systems without the need for extensive laboratory experiments. These predictive models are a cornerstone of modern computational chemistry and play a significant role in the rational design of molecules with desired properties.

Role As a Synthetic Intermediate and Functional Building Block

Precursor in the Synthesis of Advanced Organic Materials

The tailored structure of 5-Bromo-2-(2-methoxyethoxy)phenol makes it a valuable precursor for creating novel organic materials with specific, high-performance properties.

The development of new polymers with advanced thermal, mechanical, and electronic properties often relies on the design of custom monomers. This compound serves as an excellent scaffold for such monomers. The phenolic hydroxyl and the bromo-substituent provide two distinct points for polymerization.

For instance, the bromo-group enables its use in cross-coupling polymerization reactions. In syntheses like the Kumada coupling, brominated aromatic compounds can be converted into organomagnesium reagents and subsequently polymerized using a nickel catalyst. researchgate.net This approach is used to create conjugated polymers, such as polythiophenes and polypyridines, where side chains like the methoxyethoxy group are incorporated to ensure solubility and processability. researchgate.net Similarly, in Suzuki polymerization, the bromine can be coupled with a di-boronic acid ester under palladium catalysis to build the polymer backbone.

Furthermore, the phenolic oxygen can be used to link the core to other monomeric units or to attach it to a polymerizable group. Research on poly(p-phenylenevinylene) (PPV) derivatives, a class of electroluminescent polymers, has demonstrated the incorporation of complex side chains, including 2-[2-(2-methoxyethoxy)ethoxy]ethoxy groups, onto the polymer backbone to enhance solubility and tune the material's properties. acs.org

Table 1: Polymerization Strategies Involving Methoxyethoxy-Functionalized Aromatics This table is interactive. Users can sort data by clicking on column headers.

| Polymerization Method | Role of Bromo-Aromatic Precursor | Relevant Side Chain Feature | Resulting Polymer Class |

|---|---|---|---|

| Kumada Coupling | Forms an organometallic monomer for chain-growth polymerization. researchgate.net | Methoxyethoxy group enhances monomer solubility. researchgate.net | Conjugated Polymers (e.g., Poly-pyridines) |

| Suzuki Coupling | Acts as a coupling partner with a di-boronic acid. | Improves solubility of the final polymer. | Conjugated Polymers (e.g., PPVs) |

Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), are built from π-conjugated systems. asianscientist.com The synthesis of these materials often involves the step-wise construction of large, planar aromatic structures. asianscientist.comnih.gov this compound is a valuable building block in this context.

The bromo-group is a key reactive handle for palladium-catalyzed cross-coupling reactions, allowing chemists to "stitch" together different aromatic fragments to build up the desired π-conjugated core. nih.gov For example, brominated thiophenes are common starting points for the synthesis of organic semiconductors. nih.gov The methoxyethoxy side chain is particularly beneficial as it significantly improves the solubility of both the intermediates and the final semiconductor material, which is a major challenge in this field. smolecule.com Improved solubility facilitates purification and allows for solution-based processing techniques like spin-coating or inkjet printing to fabricate thin-film devices. acs.org Research has shown that polymers incorporating methoxyethoxy side chains can be used as the active layer in light-emitting devices. acs.org

Development of Complex Molecular Architectures

Beyond linear polymers, this compound is instrumental in the synthesis of more intricate, three-dimensional molecular structures.

The performance of metal-catalyzed reactions often depends critically on the structure of the organic ligand coordinated to the metal center. google.com These ligands modulate the metal's reactivity, stability, and selectivity. Bidentate or polydentate ligands, which can form multiple bonds to the metal, are particularly effective.

Derivatives of this compound are excellent candidates for ligand synthesis. The phenolic oxygen, along with the oxygen atoms in the methoxyethoxy chain, can act as Lewis basic donor sites to coordinate with a metal ion. The aromatic ring can be further functionalized, for example, by converting the bromo-substituent into a phosphine (B1218219) or another coordinating group via a coupling reaction. This allows for the creation of precisely tailored electronic and steric environments around the metal center. Research has shown that bromo-phenol derivatives can be incorporated into larger structures to create chelating ligands for various transition metals, including cobalt, nickel, copper, and platinum. researchgate.netnih.gov

Supramolecular chemistry involves the design of molecules that spontaneously associate through non-covalent interactions (e.g., hydrogen bonding, π-stacking) to form larger, well-ordered structures. This compound and its derivatives are valuable scaffolds for creating these assemblies.

One key transformation is the conversion of the bromo-group into a boronic acid, yielding 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid. smolecule.com Boronic acids are known to reversibly react with diols to form boronate esters, a linkage that is central to many dynamic supramolecular systems and sensors. rsc.org For example, boronic acid-functionalized molecules can self-assemble with cyclodextrins to create fluorescent probes. rsc.org

Furthermore, the flexible methoxyethoxy chain can play a direct role in directing self-assembly. Studies on closely related molecules have shown that such flexible chains on a rigid aromatic core can facilitate the formation of complex, shape-persistent macrocycles from linear precursors. acs.org These macrocycles can then stack into highly ordered columnar structures, driven by π-π interactions, demonstrating their utility in creating nanomaterials from the bottom up. acs.orgmdpi.com

Table 2: Applications in Complex Architectures This table is interactive. Users can sort data by clicking on column headers.

| Architectural Class | Key Functional Group | Enabling Synthetic Transformation | Example Application |

|---|---|---|---|

| Metal Ligands | Phenolic -OH, Ether -O- | Functionalization at the bromo-position (e.g., phosphination). | Custom catalysts for cross-coupling reactions. google.com |

| Supramolecular Assemblies | Bromo-group | Conversion to boronic acid for dynamic covalent bonding. smolecule.comrsc.org | Reversible self-assembly for sensors and probes. rsc.org |

Synthesis of Chemical Probes for Spectroscopic Studies

Chemical probes are molecules designed to detect and report on specific analytes or biological events, often through a change in their spectroscopic properties (e.g., fluorescence). The tunable nature of this compound makes it an attractive starting point for the synthesis of such probes.

The core structure can be systematically modified to optimize its function. The bromo-group serves as a versatile anchor point for attaching fluorophores, quenchers, or targeting moieties via cross-coupling reactions. nih.gov The phenolic hydroxyl group's electronic properties can be modulated through etherification or esterification, which in turn influences the spectroscopic output of the probe. The methoxyethoxy side chain is again valuable for ensuring aqueous solubility, a crucial requirement for probes used in biological systems. nih.gov For instance, syntheses of potent kinase inhibitors for in-vivo studies have incorporated methoxyethoxy groups to improve pharmacokinetic properties, a strategy that is directly applicable to the development of probes for biological imaging. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While standard synthetic routes to substituted phenols exist, future research could focus on developing more efficient, sustainable, and scalable methods for the synthesis of 5-Bromo-2-(2-methoxyethoxy)phenol. Current approaches to similar compounds often involve multi-step processes including protection, bromination, and etherification. chemicalbook.com

Future synthetic explorations could include:

Convergent Synthesis Strategies: Developing one-pot or tandem reactions that combine bromination and etherification steps would significantly improve efficiency. For instance, a palladium-catalyzed three-component reaction involving a suitable catechol derivative, a brominating agent, and 1-bromo-2-methoxyethane (B44670) could be investigated. arabjchem.org

Green Chemistry Approaches: Research into environmentally benign synthetic methods is crucial. This could involve using greener solvents, developing catalyst systems that operate under milder conditions, or exploring enzymatic routes for regioselective bromination or etherification.

Advanced Catalysis: The use of novel catalytic systems could provide higher yields and selectivity. This includes exploring copper-catalyzed Ullmann-type coupling reactions for the ether linkage or developing new organocatalysts for the bromination step to avoid the use of harsh reagents. mdpi.com The development of polymer-bound catalysts could also facilitate easier purification and catalyst recycling. acs.org

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Catalytic C-H Activation/Bromination | Pd, Ru, or Rh catalysts; N-Bromosuccinimide (NBS) | High atom economy, reduced pre-functionalization | Development of regioselective catalysts for direct bromination of 2-(2-methoxyethoxy)phenol (B1655202). |

| Late-Stage Etherification | Copper(I) iodide, Cesium carbonate | Modular synthesis, allowing for diverse ether chains | Optimization of Ullmann-type coupling conditions for 5-bromoguaiacol derivatives. mdpi.com |

| Flow Chemistry Synthesis | Packed-bed reactors with immobilized catalysts | Enhanced safety, scalability, and process control | Designing a continuous flow process for multi-step synthesis to minimize handling of intermediates. |

| Photocatalytic Methods | Eosin Y, Ru(bpy)₃²⁺ | Mild reaction conditions, use of visible light as an energy source | Investigating light-mediated bromination or etherification pathways. |

Investigation of Unexplored Reactivity Profiles

The reactivity of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the aryl bromide, and the methoxyethoxy ether. While the individual reactivity of these groups is well-known, their interplay within the same molecule is a rich area for future study.

Selective Functionalization: A primary research goal would be to develop protocols for the selective reaction at either the hydroxyl group or the aryl bromide. This would allow the molecule to be used as a versatile scaffold, enabling sequential modifications. For example, the hydroxyl group could be alkylated or acylated, followed by a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction at the bromide position. jst.go.jp

Ortho-Lithiation and Functionalization: Directed ortho-metalation (DoM) is a powerful tool. Future work could investigate how the methoxyethoxy and hydroxyl groups can direct lithiation to the adjacent positions on the aromatic ring, opening pathways to tri- and tetra-substituted phenol (B47542) derivatives.

Cyclization Reactions: The flexible methoxyethoxy chain could be exploited in intramolecular cyclization reactions. For example, after conversion of the phenol to an appropriate nucleophile, an intramolecular substitution could potentially form a novel heterocyclic system.

Metabolism and Degradation Studies: Understanding the chemical stability and degradation pathways of the molecule under various conditions (e.g., acidic, basic, oxidative) is essential for any potential application. This includes studying the stability of the ether linkage, which can be a point of metabolic cleavage.

Advanced Characterization Techniques and Method Development

Comprehensive characterization is fundamental to understanding the properties and behavior of this compound. While standard techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry are routine chemicalbook.comacs.org, future research could benefit from more advanced methods.

Solid-State Characterization: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov This is crucial for understanding its packing in the solid state and for validating theoretical models.

Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives synthesized from this parent molecule.

Trace Analysis Method Development: For applications in materials science or as a synthetic intermediate, methods for detecting and quantifying trace amounts of the compound or its impurities are necessary. This could involve developing sensitive methods using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or Gas Chromatography (GC-MS). uni-muenchen.de

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful lens for predicting and understanding the behavior of molecules. For this compound, theoretical studies could provide deep insights that guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov This can predict the most stable conformation, particularly regarding the orientation of the flexible methoxyethoxy chain.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov This would be invaluable for planning selective chemical modifications.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity, ionization potential, and electron affinity. nih.gov

Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy barriers of potential reactions, helping to optimize reaction conditions and predict product outcomes. This could be applied to study the mechanisms of novel synthetic pathways or to understand its unexplored reactivity profiles. uou.ac.in

Table 2: Proposed Theoretical Study Parameters for this compound

| Computational Method | Basis Set | Properties to Investigate | Expected Insights |

| DFT | 6-311++G(d,p) | Optimized geometry, bond angles, dihedral angles | Most stable 3D conformation, intramolecular interactions. nih.gov |

| MEP Analysis | B3LYP/6-311++G(d,p) | Electron density distribution, nucleophilic/electrophilic sites | Prediction of reactivity hotspots for targeted synthesis. nih.gov |

| FMO Analysis | B3LYP/6-311++G(d,p) | HOMO-LUMO energy gap, ionization potential, electron affinity | Understanding of chemical reactivity and kinetic stability. nih.gov |

| TD-DFT | Various | UV-Vis absorption spectra in different solvents | Correlation of electronic transitions with experimental data. nih.gov |

Potential in Advanced Materials Science and Engineering

The structural motifs within this compound suggest its potential as a building block for advanced materials. The combination of a rigid aromatic core and a flexible ether side chain is a common feature in many functional materials.

Monomers for Specialty Polymers: The phenolic hydroxyl group and the aryl bromide can serve as two distinct points for polymerization. For example, it could be used to create novel poly(aryl ether)s or be incorporated into polyesters or polycarbonates. The bromo-substituent could be used for post-polymerization modification via cross-coupling reactions.

Precursors for Organic Electronics: Aryl bromides are common precursors in the synthesis of conjugated molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxyethoxy side chain could enhance the solubility and processability of such materials, which is a critical factor in device fabrication.

Liquid Crystal Development: The rod-like shape of the core structure, combined with the flexible side chain, is a characteristic of molecules that can exhibit liquid crystalline phases. Future research could involve synthesizing derivatives with longer alkyl chains to explore potential mesophase behavior.

Scaffolds in Medicinal Chemistry: While outside the direct scope of materials science, the structure is a classic phenol bioisostere. The bromo-substituent provides a handle for introducing diversity via coupling chemistry, and the methoxyethoxy group can modulate physicochemical properties like solubility and cell permeability, making it a potentially interesting scaffold for drug discovery programs. arabjchem.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.